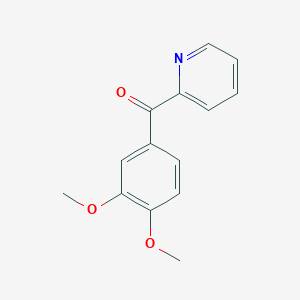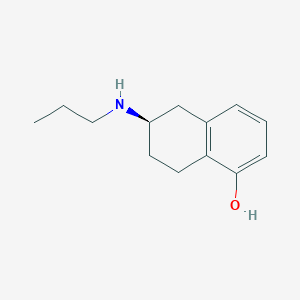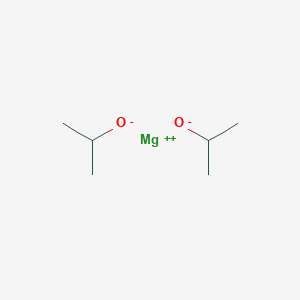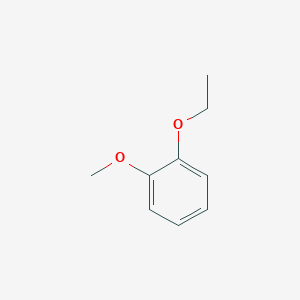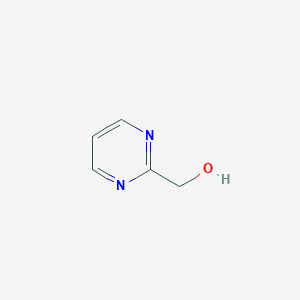
2-Pyrimidinemethanol
Übersicht
Beschreibung
2-Pyrimidinemethanol is a chemical compound related to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly describe 2-Pyrimidinemethanol, they do provide insights into the synthesis and properties of related pyrimidine derivatives. Pyrimidines are important in various biological processes as they are components of nucleic acids, and their derivatives have been studied for their potential biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. In the first paper, a one-pot synthesis method is described for pyrano[2,3-d]pyrimidine derivatives using yttrium oxide (Y2O3) as a catalyst in aqueous methanol media . This method emphasizes the efficiency of Y2O3 as a catalyst, which simplifies the reaction, reduces the time required, and increases the yield while being environmentally friendly and cost-effective. The second paper discusses the synthesis of pyrimidinyl- and pteridinyl-amino acids, where aminolysis of a methylthio-nitrosopyrimidine with amino acids in water is used to produce the corresponding amino acid derivatives . These methods highlight the versatility of pyrimidine chemistry and the potential for creating a wide range of biologically active compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to create different compounds with unique properties. The papers do not provide detailed molecular structure analysis of 2-Pyrimidinemethanol, but they do indicate that modifications at the 2-position of the pyrimidine ring are possible and can lead to the formation of compounds with potential biological activity .
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse. In the synthesis of pyrano[2,3-d]pyrimidine derivatives, a three-component condensation reaction is employed, which involves aromatic aldehydes, malononitrile, and barbituric acid . The second paper describes aminolysis and subsequent condensation reactions to produce amino acid derivatives of pyrimidines and pteridines . These reactions demonstrate the reactivity of the pyrimidine ring and its ability to form various functionalized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the pyrimidine ring. The papers provided do not detail the specific properties of 2-Pyrimidinemethanol, but they do suggest that pyrimidine derivatives can be synthesized to possess desirable properties for potential applications in biological systems . The use of aqueous methanol as a solvent and the ability to perform reactions in water also indicate the solubility of these compounds in polar solvents, which is an important consideration for their biological activity and potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Fluorescence Sensing and Biological Applications
2-Pyrimidinemethanol derivatives exhibit potential in fluorescence sensing. For instance, pyrimidine-based derivatives have been used to create sensitive and selective fluorescence sensors for copper ions (Cu2+). These sensors demonstrate low detection limits and quick response times, making them effective for fluorescence imaging in biological applications, such as in living black mice (Wang et al., 2017).
Catalysis and Synthesis
The pyrimidine moiety, including 2-Pyrimidinemethanol, is extensively used in catalysis and synthetic chemistry. For example, it has been successfully utilized as a removable directing group in the synthesis of 2-acyl and 2,7-diacyl indoles, which are significant in pharmaceutical research (Kumar & Sekar, 2015). Additionally, pyrimidine compounds play a role in the development of metal-organic polymers, indicating their importance in material science (Schwade et al., 2015).
Nanotechnology
In nanotechnology, pyrimidine-based compounds are used to create functional fluorescent organic nanoparticle probes. These probes have been effective in detecting specific bacteria, such as Pseudomonas aeruginosa, showcasing their potential in microbial detection and diagnostic applications (Kaur et al., 2015).
Pharmaceutical Research
Pyrimidine derivatives, including those derived from 2-Pyrimidinemethanol, are vital in pharmaceutical research due to their wide spectrum of biological activities. They have been studied for their potential as antioxidant, anticancer, antibacterial, and anti-inflammatory agents. This highlights the pyrimidine nucleus's role in drug design and therapeutic applications (Rani et al., 2012).
Chemical Synthesis and Drug Development
2-Pyrimidinemethanol is crucial in the synthesis of various compounds. For instance, it's a key intermediate in the synthesis of rosuvastatin, a widely used cholesterol-lowering drug. This demonstrates its importance in the development of pharmaceuticals (Guan et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
pyrimidin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-4-5-6-2-1-3-7-5/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGCZRCZOMANHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376673 | |
| Record name | 2-PYRIMIDINEMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrimidinemethanol | |
CAS RN |
42839-09-8 | |
| Record name | 2-Pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42839-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-PYRIMIDINEMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pyrimidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





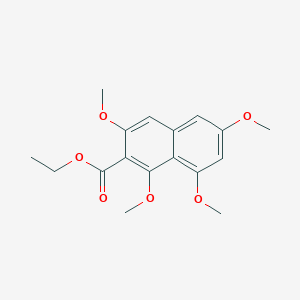
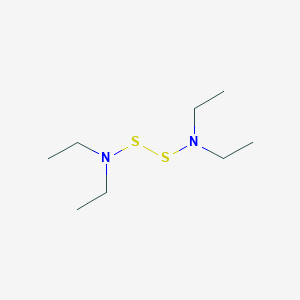
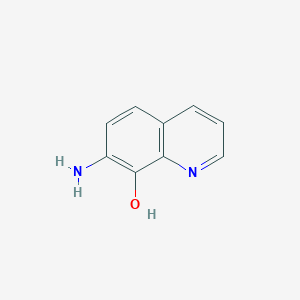
![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)
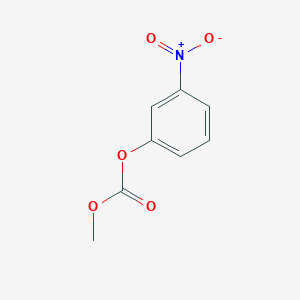
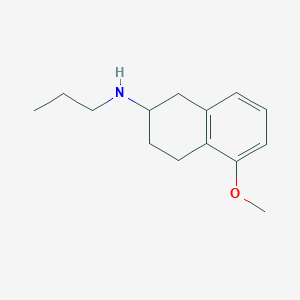
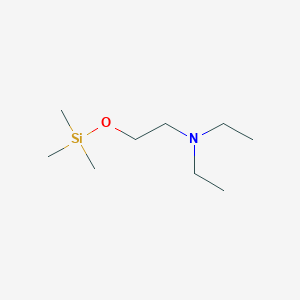
![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)
